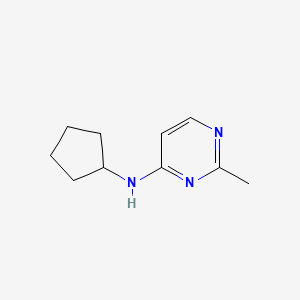

n-Cyclopentyl-2-methylpyrimidin-4-amine

Description

n-Cyclopentyl-2-methylpyrimidin-4-amine (CAS: 917895-73-9) is a pyrimidine derivative with the molecular formula C₁₇H₂₁N₃ and a molecular weight of 267.37 g/mol . The compound features a pyrimidine core substituted with a cyclopentyl group at the 4-position and a methyl group at the 2-position. Additionally, a 4-methylphenyl group is attached at the 5-position of the pyrimidine ring. Pyrimidines are a critical class of heterocyclic compounds in medicinal chemistry, known for their roles in nucleic acid synthesis and as scaffolds for pharmaceuticals with antimicrobial, anticancer, and immunomodulatory properties .

Properties

CAS No. |

917896-01-6 |

|---|---|

Molecular Formula |

C10H15N3 |

Molecular Weight |

177.25 g/mol |

IUPAC Name |

N-cyclopentyl-2-methylpyrimidin-4-amine |

InChI |

InChI=1S/C10H15N3/c1-8-11-7-6-10(12-8)13-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,11,12,13) |

InChI Key |

YMJUNIZWOAXVHM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=N1)NC2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Cyclopentyl-2-methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with guanidine to form the cyclopentylguanidine intermediate. This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the desired pyrimidine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: n-Cyclopentyl-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of corresponding pyrimidine N-oxides.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: n-Cyclopentyl-2-methylpyrimidin-4-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique electronic and optical properties .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antiviral, antibacterial, and anticancer agent. Its derivatives have shown promising activity against various biological targets, making it a valuable scaffold for drug development .

Industry: The compound is also used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of n-Cyclopentyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical pathways. For example, it can inhibit the activity of certain kinases or interfere with DNA replication processes, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between n-Cyclopentyl-2-methylpyrimidin-4-amine and related pyrimidine derivatives:

Lipophilicity and Solubility

- This compound : The cyclopentyl and methylphenyl groups contribute to moderate lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

- N-(2-Fluorophenyl)-...

- 4-(2-Chloro-4-nitrophenyl)-... () : Nitro and chloro substituents increase electron-withdrawing effects, possibly enhancing reactivity in biological systems but reducing metabolic stability .

Biological Activity

n-Cyclopentyl-2-methylpyrimidin-4-amine is a synthetic organic compound notable for its pyrimidine core, which has been associated with diverse biological activities. The structural characteristics of this compound suggest potential therapeutic applications, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentyl group attached to a 2-methylpyrimidine ring. Its molecular formula is . The unique structure enhances its lipophilicity, which is crucial for interaction with various biological targets.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and receptors involved in critical signaling pathways. Notably, compounds with similar pyrimidine structures have demonstrated efficacy as inhibitors of Janus kinase (JAK) enzymes, which are implicated in inflammatory responses and cancer proliferation.

Key Mechanisms:

- Enzyme Inhibition : this compound may inhibit JAK enzymes, leading to reduced cytokine signaling and inflammation.

- Receptor Modulation : The compound's binding affinity to various receptors could modulate cellular responses, making it a candidate for further pharmacological exploration.

Biological Activity Data

Research indicates that this compound exhibits significant biological activities, particularly in anti-inflammatory and anticancer contexts. Below is a summary table of its biological activity based on available studies:

Case Studies

-

Inhibition of JAK Pathways :

A study investigated the effects of this compound on JAK2 inhibition. The results indicated that the compound could effectively reduce the phosphorylation of STAT proteins, which are downstream targets of JAK signaling involved in cell growth and survival. -

Anticancer Activity :

In a cellular model assessing the proliferation of cancer cells, this compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent. -

Antimicrobial Properties :

Preliminary assays revealed that the compound exhibited antimicrobial activity against Gram-positive bacteria, indicating its potential utility in treating bacterial infections.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of functional groups to enhance biological activity. Derivatives of this compound are also being explored for improved efficacy and selectivity against specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.